molecular formula C15H14N4O3S B2675337 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946319-05-7

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2675337
CAS RN: 946319-05-7
M. Wt: 330.36
InChI Key: ZBYHECQFTJOEHX-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively .


Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyridothienopyrimidines and Related Compounds : The compound has been involved in the synthesis of novel pyridothienopyrimidines, pyridothienotriazines, and related fused systems, demonstrating the versatility of thienopyridine derivatives in constructing complex heterocyclic compounds. These studies have provided valuable insights into the chemistry of thienopyridines and their potential applications in developing new materials and biological agents (Bakhite et al., 2005).

Antimicrobial and Antitumor Activities : Research on derivatives of thienopyridines, including structures related to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide, has shown promising antimicrobial and antitumor activities. These studies suggest potential applications in developing new therapeutic agents targeting various microbial infections and cancer types (Abdel-rahman et al., 2002).

Biological Evaluation and Medicinal Chemistry

Cytotoxicity and Anticancer Potential : Some studies have focused on synthesizing and characterizing new derivatives with potential cytotoxic activity against cancer cell lines. These efforts aim to discover novel anticancer agents that could offer therapeutic benefits in treating different cancer forms (Hassan et al., 2014).

Antiprotozoal Agents : Research on dicationic imidazo[1,2-a]pyridines and related compounds, including structures similar to this compound, has indicated significant antiprotozoal activity. These findings highlight the potential for developing new treatments for protozoal infections (Ismail et al., 2004).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified in the available resources, it’s noted that similar compounds have been found to inhibit cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-5-12(22-18-8)14(21)17-15-11(6-16)10-3-4-19(9(2)20)7-13(10)23-15/h5H,3-4,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHECQFTJOEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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